3,5-Diiodosalicylaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83969. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3,5-diiodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWSBJKVOUZCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180931 | |

| Record name | 3,5-Diiodosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2631-77-8 | |

| Record name | 3,5-Diiodosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2631-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diiodosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Diiodosalicylaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDZ9NS6YPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Diiodosalicylaldehyde: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodosalicylaldehyde is a halogenated aromatic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural features, including the presence of two iodine atoms, a hydroxyl group, and an aldehyde functional group, make it a versatile precursor for the synthesis of a wide array of novel compounds, particularly Schiff bases and their metal complexes. These derivatives have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and potential applications. This technical guide provides a comprehensive overview of the chemical properties, structural details, and key experimental protocols related to this compound, aimed at supporting researchers and professionals in drug development and scientific investigation.

Chemical Structure and Identification

This compound is a derivative of salicylaldehyde (B1680747) with iodine atoms substituted at the 3 and 5 positions of the benzene (B151609) ring.

IUPAC Name: 2-hydroxy-3,5-diiodobenzaldehyde[1]

Synonyms: 3,5-Diiodo-2-hydroxybenzaldehyde, Benzaldehyde, 2-hydroxy-3,5-diiodo-[1][2]

Chemical Formula: C₇H₄I₂O₂[2]

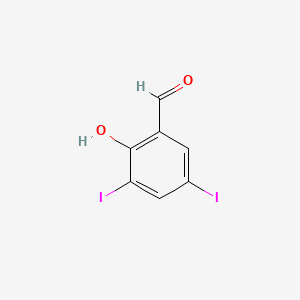

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Weight | 373.91 g/mol | [1] |

| Appearance | White to yellow to green powder or crystals | |

| Melting Point | 109-110 °C | |

| Boiling Point | 304.6 ± 42.0 °C (Predicted) | |

| Solubility | Insoluble in water | |

| pKa | 6.12 ± 0.23 (Predicted) | |

| LogP (Octanol/Water) | 2.414 (Crippen Calculated Property) | |

| Density | 2.602 ± 0.06 g/cm³ (Predicted) | |

| CAS Number | 2631-77-8 | [1] |

| SMILES | O=Cc1cc(I)cc(I)c1O | |

| InChI | InChI=1S/C7H4I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | [2] |

| InChIKey | MYWSBJKVOUZCIA-UHFFFAOYSA-N | [2] |

Spectroscopic Data Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (around 9.8-10.0 ppm). The phenolic hydroxyl proton (OH) signal is also a singlet and can be broad, appearing further downfield (around 11.5 ppm). The two aromatic protons will appear as doublets in the aromatic region (around 7.5-8.0 ppm), with their coupling constant indicating their meta relationship.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde group. A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations of the ring will appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibrations are expected at lower wavenumbers, typically below 600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (approximately 374). Due to the presence of two iodine atoms, a characteristic isotopic pattern will be observed. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), iodine atoms (I), and other small neutral molecules, leading to fragment ions that can help confirm the structure.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from salicylic (B10762653) acid.

Step 1: Synthesis of 3,5-Diiodosalicylic Acid [3]

This procedure is adapted from Organic Syntheses.

-

Materials:

-

Salicylic acid (25 g, 0.18 mol)

-

Glacial acetic acid (390 cc)

-

Iodine monochloride (62 g, 0.38 mol)

-

Water

-

5% Sodium sulfite (B76179) solution (optional)

-

-

Procedure:

-

In a 2-liter beaker equipped with a mechanical stirrer, dissolve salicylic acid in 225 cc of glacial acetic acid.

-

With continuous stirring, add a solution of iodine monochloride in 165 cc of glacial acetic acid.

-

Add 725 cc of water to the mixture. A yellow precipitate of 3,5-diiodosalicylic acid will form.

-

Gradually heat the reaction mixture to 80°C on a hot plate while stirring and maintain this temperature for approximately 20 minutes. The total heating time should be around 40 minutes.

-

Allow the mixture to cool to room temperature.

-

Filter the precipitate using a Büchner funnel and wash it first with acetic acid and then with water.

-

(Optional) If free iodine is present, it can be removed by adding a 5% sodium sulfite solution.

-

For purification, dissolve the crude solid (approximately 75 g) in 100 cc of warm acetone and filter by gravity.

-

Slowly add 400 cc of water to the filtrate with shaking to precipitate the purified 3,5-diiodosalicylic acid.

-

Filter the fine, flocculent precipitate by suction, wash with water, and dry to obtain the final product.

-

Step 2: Reduction of 3,5-Diiodosalicylic Acid to this compound

A general method for the reduction of a carboxylic acid to an aldehyde involves a two-step process: reduction to the corresponding alcohol followed by selective oxidation. Alternatively, specific reducing agents can directly convert the carboxylic acid to the aldehyde. A common laboratory method involves the use of lithium aluminum hydride (LAH) for the initial reduction, followed by oxidation with pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC).[4][5]

-

General Procedure (Two-Step):

-

Reduction to Alcohol: The 3,5-diiodosalicylic acid is reduced to 2-hydroxy-3,5-diiodobenzyl alcohol using a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent. The reaction is typically carried out at low temperatures and then quenched carefully.

-

Oxidation to Aldehyde: The resulting 2-hydroxy-3,5-diiodobenzyl alcohol is then selectively oxidized to this compound using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in a solvent like dichloromethane (B109758) (DCM).

-

Synthesis of a Schiff Base from this compound

This compound is a common starting material for the synthesis of Schiff bases. The following is a representative protocol for the condensation reaction with an amine.

-

Materials:

-

This compound

-

A primary amine (e.g., aniline (B41778) or a substituted aniline)

-

-

Procedure:

-

Dissolve an equimolar amount of this compound in ethanol or methanol in a round-bottom flask.

-

In a separate flask, dissolve an equimolar amount of the primary amine in the same solvent.

-

Add the amine solution to the aldehyde solution dropwise with constant stirring at room temperature.

-

The reaction mixture is then typically refluxed for a period ranging from a few minutes to several hours, depending on the reactivity of the amine.

-

The formation of the Schiff base is often indicated by a color change and the precipitation of the product.

-

After cooling, the solid product is collected by filtration, washed with cold ethanol or methanol, and dried under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent.

-

Caption: Experimental workflow for the synthesis of a Schiff base.

Applications in Research and Drug Development

This compound is primarily utilized as a synthon for the creation of more complex molecules. Its derivatives, especially Schiff bases and their metal complexes, have shown a range of biological activities, including:

-

Antibacterial and Antifungal Activity: Schiff bases derived from this compound have demonstrated inhibitory effects against various bacterial and fungal strains.

-

Anticancer Activity: Some metal complexes of these Schiff bases have been investigated for their potential as anticancer agents.

-

Catalysis: Metal complexes incorporating ligands derived from this compound have been explored as catalysts in various organic transformations.

The presence of the iodine atoms can enhance the biological activity of the resulting compounds, potentially through increased lipophilicity or by participating in halogen bonding interactions with biological targets.

Safety and Handling

This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in synthetic chemistry. Its well-defined chemical properties and reactivity make it an important precursor for the development of novel compounds with potential applications in medicine and materials science. This technical guide provides essential information for researchers to effectively and safely utilize this compound in their scientific endeavors. Further research into the biological activities of its derivatives is warranted to fully explore their therapeutic potential.

References

Synthesis of 3,5-Diiodosalicylaldehyde from salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,5-diiodosalicylaldehyde from salicylaldehyde (B1680747), a key intermediate in the development of novel therapeutic agents. This document provides a comprehensive overview of the synthetic methodology, including detailed experimental protocols, quantitative data, and a mechanistic exploration of the underlying chemical transformations.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of Schiff bases and other complex molecules with potential therapeutic applications. The introduction of iodine atoms into the salicylaldehyde scaffold significantly influences the molecule's electronic and steric properties, often enhancing its biological activity. This guide focuses on the direct iodination of salicylaldehyde, a process of significant interest for its efficiency and atom economy.

Reaction and Mechanism

The synthesis of this compound from salicylaldehyde proceeds via an electrophilic aromatic substitution reaction. In this reaction, an electrophilic iodine species (I+) is generated in situ and subsequently attacks the electron-rich benzene (B151609) ring of salicylaldehyde. The hydroxyl (-OH) and aldehyde (-CHO) groups on the salicylaldehyde ring direct the incoming electrophile to the ortho and para positions. Due to the strong activating and ortho, para-directing effect of the hydroxyl group, the iodine atoms are predominantly introduced at positions 3 and 5.

The reaction is typically carried out in the presence of an iodinating agent and often an oxidizing agent to facilitate the formation of the electrophilic iodine species. Common iodinating systems include iodine in the presence of an oxidizing agent or a pre-formed electrophilic iodine reagent such as iodine monochloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Salicylaldehyde | |

| Key Reagents | Iodine, Sodium Iodide, Sodium Iodate (B108269) | [1] |

| Solvent | Ethanol (B145695)/Water or Methanol/Water mixture | [1] |

| Reaction Temperature | 25-70 °C | [1] |

| Reaction Time | 2-12 hours | [1] |

| Product | This compound | |

| Appearance | Yellow solid | |

| Molecular Formula | C₇H₄I₂O₂ | [2][3][4] |

| Molecular Weight | 373.91 g/mol | [2][3][4] |

| Melting Point | 109-110 °C | [5] |

| Purity (Typical) | >97% | [3] |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the iodination of phenolic aldehydes[1][6].

Materials:

-

Salicylaldehyde (1.0 eq)

-

Iodine (I₂) (2.0 eq)

-

Sodium Iodide (NaI) (0.5 eq)

-

Sodium Iodate (NaIO₃) (0.4 eq)

-

Ethanol or Methanol

-

Acetic Acid

-

Phosphoric Acid

-

Deionized Water

-

Sodium Thiosulfate (B1220275) Solution (5% w/v)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in a minimal amount of ethanol or methanol. To this solution, add acetic acid and phosphoric acid. The volume ratio of acetic acid to phosphoric acid can be varied from 1:2 to 2:1[1].

-

Addition of Iodinating Agents: While stirring, add sodium iodide (0.5 eq), iodine (2.0 eq), and sodium iodate (0.4 eq) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between 25-70 °C and maintain it for 2-12 hours, with continuous stirring[1]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Slowly add deionized water to the reaction mixture to precipitate the crude product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a cold ethanol-water mixture to remove unreacted starting materials and soluble impurities. If the filtrate is colored due to excess iodine, wash the solid with a 5% sodium thiosulfate solution until the color disappears.

-

Drying: Dry the purified this compound in a vacuum oven or desiccator.

Visualizations

Reaction Pathway

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow diagram.

References

- 1. CN101161620A - Method for preparing iodo salicylaldehyde - Google Patents [patents.google.com]

- 2. This compound | C7H4I2O2 | CID 75829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 3,5-二碘邻羟基苯醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Physical Properties of 3,5-Diiodosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical properties of 3,5-Diiodosalicylaldehyde, with a primary focus on its melting point. The information is compiled for professionals in research and development who require precise data and standardized protocols for handling this compound. This compound is a valuable intermediate in the synthesis of various compounds, including Schiff bases with potential antibacterial applications.[1][2][3]

Physical and Chemical Properties

This compound is a solid compound that appears as a white to yellow or green powder or crystal.[4] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₄I₂O₂ | [1][5][6] |

| Molecular Weight | 373.91 g/mol | [1][5] |

| CAS Number | 2631-77-8 | [1][4][5] |

| Appearance | White to Yellow to Green powder to crystal | [4] |

| Melting Point | 109-110 °C | [4] |

| 107.0-111.0 °C | ||

| 107-108 °C | [3] | |

| Boiling Point (Predicted) | 304.6 ± 42.0 °C | [4] |

| Density (Predicted) | 2.602 ± 0.06 g/cm³ | [4] |

| Water Solubility | Insoluble | [4] |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [4] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[7][8] For a pure substance, the melting range is typically narrow, often within 1-2 °C.[7] The presence of impurities generally leads to a depression of the melting point and a broadening of the melting range.[7][8][9] The following protocol details the capillary method for determining the melting point of this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered and dry)

-

Mortar and pestle (optional, if sample is not a fine powder)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder to ensure efficient and uniform heat transfer.[8]

-

If the sample consists of coarse crystals, gently grind it into a fine powder using a clean mortar and pestle.[8]

-

Place a small amount of the powdered sample on a clean, dry watch glass.

-

-

Loading the Capillary Tube:

-

Press the open end of the capillary tube into the powdered sample on the watch glass. A small amount of the solid will enter the tube.

-

To pack the sample into the sealed end, gently tap the bottom of the tube on a hard surface or drop it through a long glass tube onto the benchtop.[9][11]

-

Repeat this process until the packed sample in the capillary tube is approximately 2-3 mm high.[9]

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): First, perform a quick measurement by heating the sample at a fast rate (e.g., 5-10 °C per minute) to get an approximate melting point.[9] Note the temperature at which the sample melts. Allow the apparatus to cool significantly before the next step.

-

Accurate Determination: Using a fresh sample in a new capillary tube, place it in the cooled apparatus.[9]

-

Rapidly heat the sample to a temperature about 20 °C below the approximate melting point found in the previous step.[9]

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).[11]

-

-

Mixed Melting Point Technique (for Identity Confirmation):

-

To confirm the identity of an unknown sample suspected to be this compound, a mixed melting point determination can be performed.[7][9]

-

Mix a small amount of the unknown sample with an authentic sample of this compound.

-

Determine the melting point of this mixture. If there is no depression or broadening of the melting range compared to the authentic sample, the unknown is likely the same compound.[7][9] If the melting point is depressed and the range is broadened, the unknown is a different substance.[7]

-

Logical Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of a synthesized compound like this compound using its melting point.

Caption: Workflow for purity assessment via melting point determination.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101302172A - this compound Schiff alkali, preparation and use thereof - Google Patents [patents.google.com]

- 4. This compound CAS#: 2631-77-8 [m.chemicalbook.com]

- 5. This compound | C7H4I2O2 | CID 75829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemeo.com [chemeo.com]

- 7. athabascau.ca [athabascau.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. community.wvu.edu [community.wvu.edu]

- 10. davjalandhar.com [davjalandhar.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 3,5-Diiodosalicylaldehyde (CAS: 2631-77-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodosalicylaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring a reactive aldehyde group, a hydroxyl group, and two iodine atoms on the benzene (B151609) ring, makes it a versatile precursor for the synthesis of a wide range of compounds, particularly Schiff bases and their metal complexes. These derivatives have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and potential applications in catalysis and sensing. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on experimental details and data presentation for the scientific community.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 2631-77-8 | [1][2][3][4] |

| Molecular Formula | C₇H₄I₂O₂ | [1][2][3][4] |

| Molecular Weight | 373.91 g/mol | [1][2][3][4] |

| IUPAC Name | 2-hydroxy-3,5-diiodobenzaldehyde | [5] |

| Appearance | Solid | [1][3] |

| Melting Point | 109-110 °C | [1][3] |

| Solubility | Insoluble in water. | [6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum of this compound in CDCl₃ typically shows three distinct signals: a singlet for the aldehydic proton (CHO) at around 9.8 ppm, a singlet for the hydroxyl proton (OH) which can vary in chemical shift, and two doublets in the aromatic region corresponding to the two aromatic protons. The coupling constant between the aromatic protons is typically small (around 2-3 Hz), indicative of a meta-relationship. |

| ¹³C NMR | The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The aldehydic carbon (C=O) will appear at the downfield region (around 190-200 ppm). The carbon attached to the hydroxyl group (C-OH) will also be downfield, and the two iodinated carbons will have characteristic chemical shifts. The remaining aromatic carbons will appear in the typical aromatic region (110-160 ppm). |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the hydroxyl group (O-H stretch, broad band around 3200-3400 cm⁻¹), the aldehydic C-H stretch (around 2850 and 2750 cm⁻¹), and a strong carbonyl (C=O) stretching vibration of the aldehyde at approximately 1650-1670 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 374, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two iodine atoms. |

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 3: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation.[1][3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3] |

| H319: Causes serious eye irritation.[1][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |

| H335: May cause respiratory irritation.[1][3] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step process starting from salicylic (B10762653) acid. The first step is the di-iodination of salicylic acid to form 3,5-diiodosalicylic acid, followed by the selective reduction of the carboxylic acid to the aldehyde.

Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid

This procedure is adapted from the well-established method for the iodination of salicylic acid.[7]

Materials:

-

Salicylic acid

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Water

-

Acetone

-

5% Sodium sulfite (B76179) solution

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, dissolve salicylic acid (1.0 eq.) in glacial acetic acid.

-

With continuous stirring, add a solution of iodine monochloride (2.1 eq.) in glacial acetic acid to the reaction mixture.

-

Add water to the mixture, which will result in the precipitation of a yellow solid.

-

Heat the reaction mixture to approximately 80°C with stirring for about 40 minutes.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration and wash it sequentially with acetic acid and then with water.

-

To remove any unreacted iodine, wash the solid with a 5% sodium sulfite solution until the color of the filtrate is no longer brown.

-

Recrystallize the crude product from an acetone-water mixture to obtain pure 3,5-diiodosalicylic acid.

Experimental Protocol: Reduction of 3,5-Diiodosalicylic Acid to this compound

The selective reduction of the carboxylic acid to an aldehyde can be achieved via a two-step process: conversion to an acid chloride followed by reduction.

Step 1: Synthesis of 3,5-Diiodosalicyl Chloride

Materials:

-

3,5-Diiodosalicylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343)

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a suspension of 3,5-diiodosalicylic acid (1.0 eq.) in anhydrous toluene, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq.) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,5-diiodosalicyl chloride, which can be used in the next step without further purification.

Step 2: Reduction of 3,5-Diiodosalicyl Chloride to this compound

A controlled reduction is necessary to prevent over-reduction to the alcohol. The Rosenmund reduction or reduction with specific hydrides at low temperatures are suitable methods.

Materials:

-

3,5-Diiodosalicyl chloride

-

Palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst (for Rosenmund reduction)

-

Quinoline-sulfur (catalyst poison)

-

Anhydrous toluene or xylene

-

Hydrogen gas

-

OR Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure (Rosenmund Reduction):

-

Dissolve the crude 3,5-diiodosalicyl chloride in anhydrous toluene.

-

Add the Pd/BaSO₄ catalyst and a small amount of the quinoline-sulfur poison.

-

Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature (e.g., 80-120°C).

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, filter off the catalyst.

-

Wash the filtrate with a dilute sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude this compound by recrystallization or column chromatography.

Applications in Organic Synthesis: Synthesis of Schiff Bases

A primary application of this compound is in the synthesis of Schiff bases through condensation with primary amines. These Schiff bases are valuable ligands in coordination chemistry and have been investigated for their biological activities.

Experimental Protocol: General Synthesis of a Schiff Base from this compound

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a generic primary amine (R-NH₂).

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted anilines, alkylamines)

-

Ethanol (B145695) or methanol

-

Glacial acetic acid (catalytic amount, optional)

Procedure:

-

Dissolve this compound (1.0 eq.) in a minimal amount of hot ethanol in a round-bottom flask.

-

In a separate container, dissolve the primary amine (1.0 eq.) in ethanol.

-

Add the solution of the primary amine dropwise to the stirred solution of this compound.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux the reaction mixture for 2-4 hours. The formation of a precipitate often indicates the progress of the reaction.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

The Schiff base can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Potential Applications in Drug Development

The derivatives of this compound, particularly Schiff bases and their metal complexes, have shown promise in various areas of drug development. The presence of iodine atoms can enhance the lipophilicity of the molecules, potentially improving their membrane permeability and bioavailability. Furthermore, the Schiff base linkage and the overall molecular geometry are crucial for biological activity.

-

Antimicrobial Agents: Many Schiff bases derived from this compound have been reported to exhibit significant antibacterial and antifungal activities. The diiodo-substitution pattern is often associated with enhanced antimicrobial efficacy.

-

Anticancer Agents: Certain metal complexes of these Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines. The coordination of a metal ion can introduce new mechanisms of action, such as DNA binding and cleavage, or the inhibition of key enzymes.

-

Enzyme Inhibitors: The structural features of these compounds make them potential candidates for the design of enzyme inhibitors, targeting specific active sites through hydrogen bonding, hydrophobic interactions, and coordination with metal cofactors.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This technical guide has provided a detailed overview of its properties, a plausible synthetic route, and its key application in the preparation of Schiff bases. The experimental protocols and tabulated data are intended to be a useful resource for researchers and scientists working in drug development and related fields. The continued exploration of derivatives of this compound is likely to lead to the discovery of new compounds with important biological activities and practical applications.

References

- 1. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3,5-二碘邻羟基苯醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H4I2O2 | CID 75829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide to the Biological Activities of 3,5-Diiodosalicylaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodosalicylaldehyde and its derivatives, particularly Schiff bases and their metal complexes, have emerged as a versatile class of compounds with a broad spectrum of biological activities. The presence of iodine atoms on the salicylaldehyde (B1680747) ring, combined with the azomethine group of the Schiff base linkage, contributes to their potent antimicrobial, anticancer, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound Derivatives

The primary route for synthesizing the biologically active derivatives of this compound involves the condensation reaction with various primary amines to form Schiff bases. This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or methanol, often with catalytic amounts of acid. The resulting Schiff base ligands can then be complexed with various metal ions to enhance their biological efficacy.

A general synthetic scheme involves dissolving this compound in ethanol, followed by the addition of an equimolar amount of the desired amine. The reaction mixture is then refluxed for a period, after which the Schiff base product often precipitates and can be purified by recrystallization.

Biological Activities

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The anticancer potential is often attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Salicylaldehyde-amino acid Schiff base copper ternary coordination compound (6P) | BGC823 (human gastric cancer) | 3.61 | [1] |

| Salicylaldehyde-amino acid Schiff base copper ternary coordination compound (7P) | BGC823 (human gastric cancer) | 3.45 | [1] |

| Salicylaldehyde-amino acid Schiff base copper ternary coordination compound (6B) | BGC823 (human gastric cancer) | 18.10 | [1] |

| Salicylaldehyde-amino acid Schiff base copper ternary coordination compound (7B) | BGC823 (human gastric cancer) | 27.50 | [1] |

| Palladium complex of a Schiff base | HT-1080 (fibrosarcoma) | 13.24 ± 1.21 | [2] |

| Palladium complex of a Schiff base | A-549 (lung carcinoma) | 25.24 ± 0.91 | [2] |

| Palladium complex of a Schiff base | MCF-7 (breast adenocarcinoma) | 38.14 ± 1.19 | [2] |

| Palladium complex of a Schiff base | MDA-MB-231 (breast adenocarcinoma) | 31.21 ± 2.56 | [2] |

Mechanism of Anticancer Action

Studies on salicylaldehyde-amino acid Schiff base copper complexes have indicated that their anticancer activity is mediated through the induction of apoptosis and cell cycle arrest in cancer cells.[1] A proposed mechanism involves the downregulation of the p53 tumor suppressor protein, leading to the inhibition of cell proliferation.[1][3]

Antimicrobial Activity

This compound derivatives, particularly their Schiff bases and metal complexes, exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. The lipophilicity of these compounds is believed to facilitate their transport across microbial cell membranes.

Quantitative Antimicrobial Data (MIC in µg/mL)

| Compound/Derivative | S. aureus | E. faecalis | E. coli | K. pneumoniae | C. albicans | Reference |

| Spiroquinoline-indoline-dione (4b) | 750 | >6000 | - | - | - | [4] |

| Spiroquinoline-indoline-dione (4h) | 750 | 375 | - | - | - | [4] |

| Furan-Derived Chalcone (2a) | 256 | - | 512 | - | - | [5] |

| Furan-Derived Chalcone (2b) | 256 | - | - | - | - | [5] |

| Furan-Derived Chalcone (2c) | 256 | - | 1024 | - | - | [5] |

Enzyme Inhibition

Certain derivatives of this compound have been investigated for their potential to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is a target in the management of Alzheimer's disease.

Quantitative Enzyme Inhibition Data

| Compound/Derivative | Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative (5) | AChE | - | 20.58 ± 0.35 | - | [6] |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative (7) | BChE | - | 21.84 ± 0.40 | - | [6] |

Structure-Activity Relationship (SAR)

The biological activity of salicylaldehyde Schiff bases is significantly influenced by the nature of the substituents on both the salicylaldehyde and the amine-derived portions of the molecule. For antimicrobial and anticancer activities, chelation with metal ions often enhances the biological effect by increasing lipophilicity and facilitating penetration through cell membranes.[7] Furthermore, the presence of electron-donating or withdrawing groups can modulate the electronic properties of the molecule, thereby influencing its interaction with biological targets.[7]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Disk Diffusion Method for Antimicrobial Susceptibility

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate.

-

Disk Application: Place sterile paper disks impregnated with a known concentration of the this compound derivative onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of acetylcholinesterase.

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test inhibitor.

-

Reaction Mixture: In a 96-well plate, add buffer, DTNB, the test inhibitor at various concentrations, and the acetylcholinesterase enzyme.

-

Reaction Initiation: Start the reaction by adding the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value can be determined from a dose-response curve.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the structures for enhanced potency and selectivity, and conducting in vivo studies to validate their therapeutic potential.

References

- 1. Effects of ternary complexes of copper with salicylaldehyde-amino acid Schiff base coordination compounds on the proliferation of BGC823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Discovery and History of Halogenated Salicylaldehydes for Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated salicylaldehydes are a class of aromatic compounds that have garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and materials science. These molecules, characterized by a salicylaldehyde (B1680747) core functionalized with one or more halogen atoms, serve as versatile precursors for the synthesis of a wide array of more complex structures, including Schiff bases, chalcones, and various heterocyclic compounds. The introduction of halogens (fluorine, chlorine, bromine, and iodine) onto the salicylaldehyde scaffold profoundly influences the molecule's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability.[1] This modulation of properties often translates into enhanced biological activity, making halogenated salicylaldehydes and their derivatives promising candidates for drug discovery and development.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of halogenated salicylaldehydes, with a focus on their applications in drug development.

Discovery and Historical Perspective

The journey of halogenated salicylaldehydes is intrinsically linked to the development of fundamental organic reactions for the formylation of phenols. Two cornerstone reactions, the Reimer-Tiemann reaction and the Duff reaction, laid the groundwork for the synthesis of salicylaldehydes and their subsequent halogenated analogs.

The Dawn of Salicylaldehyde Synthesis: The Reimer-Tiemann and Duff Reactions

The Reimer-Tiemann reaction , first reported by Karl Reimer and Ferdinand Tiemann in 1876, was a pivotal discovery that allowed for the ortho-formylation of phenols.[3][4][5] This reaction typically involves the treatment of a phenol (B47542) with chloroform (B151607) in the presence of a strong base, leading to the formation of the corresponding salicylaldehyde.[4] The electrophilic species in this reaction is dichlorocarbene (B158193) (:CCl2), which preferentially attacks the electron-rich ortho position of the phenoxide ion.[4]

Decades later, in 1932, James C. Duff developed the Duff reaction , which provided an alternative method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, such as glycerol (B35011) and boric acid, or later, acetic acid or trifluoroacetic acid.[6][7][8][9][10] The Duff reaction is particularly useful for phenols with electron-donating substituents and generally favors ortho-formylation.[8]

The Advent of Halogenation

While the Reimer-Tiemann and Duff reactions provided access to the basic salicylaldehyde structure, the specific timeline for the first synthesis of halogenated salicylaldehydes is less discrete and appears to have evolved with the broader understanding of electrophilic aromatic substitution reactions.

The direct halogenation of phenols was a known reaction, and it is plausible that early investigations into the reactivity of salicylaldehyde included its halogenation. For instance, the synthesis of 5-bromosalicylaldehyde (B98134) was first reported in the early 20th century. This was likely achieved through the direct bromination of salicylaldehyde, a reaction that is still commonly used today.

The synthesis of other halogenated salicylaldehydes followed as methods for introducing different halogens onto aromatic rings became more refined. The development of specific halogenating agents and the application of the Reimer-Tiemann and Duff reactions to already halogenated phenols expanded the library of available halogenated salicylaldehydes.

Synthesis of Halogenated Salicylaldehydes

The synthesis of halogenated salicylaldehydes can be broadly categorized into two main strategies:

-

Direct halogenation of salicylaldehyde: This involves the introduction of a halogen atom onto the pre-formed salicylaldehyde ring.

-

Formylation of a halogenated phenol: This involves formylating a phenol that already contains the desired halogen substituent(s).

Synthesis of Brominated Salicylaldehydes

5-Bromosalicylaldehyde is a commonly used intermediate. Its synthesis is typically achieved by the direct bromination of salicylaldehyde.

| Parameter | Value | Reference |

| Starting Material | Salicylaldehyde | |

| Reagent | Liquid Bromine in Carbon Tetrachloride | |

| Molar Ratio (Salicylaldehyde:Bromine) | 1:2 to 1:3 | |

| Solvent | Carbon Tetrachloride | |

| Reaction Time | 1-2 hours | |

| Purification | Filtration, washing with absolute ethanol (B145695), recrystallization | |

| Yield | 76.9% |

Synthesis of Chlorinated Salicylaldehydes

3,5-Dichlorosalicylaldehyde is another important building block. A common synthetic route involves the Duff reaction using 2,4-dichlorophenol (B122985) as the starting material.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichlorophenol | |

| Reagents | Hexamethylenetetramine (HMTA), Methanesulfonic acid | |

| Reaction Temperature | 100 °C | |

| Reaction Time | 1.5 hours | |

| Work-up | Dilution with ethyl acetate (B1210297), washing with water and saturated sodium bicarbonate, drying with anhydrous magnesium sulfate (B86663) | |

| Purification | Column chromatography (ethyl acetate/hexane (B92381) gradient) | |

| Yield | 64% | |

| ¹H NMR (400 MHz, CDCl₃) | δ 11.39 (s, 1H), 7.64 (s, 1H), 7.52 (s, 1H) |

Synthesis of Iodinated Salicylaldehydes

5-Iodosalicylaldehyde can be synthesized from salicylaldehyde using N-iodosuccinimide (NIS) as the iodinating agent.

| Parameter | Value | Reference |

| Starting Material | Salicylaldehyde | |

| Reagents | N-Iodosuccinimide (NIS), Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (catalyst) | |

| Solvent | Dichloromethane or 1,2-dichloroethane | |

| Reaction Conditions | Room temperature or reflux | |

| Purification | Fast column chromatography (hexane/ethyl acetate) |

Synthesis of Fluorinated Salicylaldehydes

The synthesis of fluorinated salicylaldehydes can be more challenging. One approach to 5-fluorosalicylaldehyde involves a multi-step process starting from p-nitrophenyl chloride. A key step is the improved Duff formylation of p-fluorophenol.

| Parameter | Value | Reference |

| Starting Material | p-Fluorophenol | |

| Reaction Type | Improved Duff Formylation | |

| Overall Yield (from p-nitrophenyl chloride) | up to 23.5% |

3-Fluorosalicylaldehyde can be prepared by the fluorination of salicylaldehyde with reagents like ferrous fluoride. Another method involves the reaction of ortho-fluorophenol with a boron-containing compound and a formaldehyde (B43269) source.

| Parameter | Value | Reference |

| Starting Material | ortho-Fluorophenol | |

| Reagents | Boron oxide, Trioxane | |

| Solvent | Xylene | |

| Reaction Temperature | 115-145 °C | |

| Yield | 24.8% |

Experimental Protocols

General Synthesis of 5-Bromosalicylaldehyde

Materials:

-

Salicylaldehyde

-

Liquid bromine

-

Carbon tetrachloride

-

Absolute ethanol

-

Three-necked flask

-

Dropping funnel

-

Stirrer

-

Filtration apparatus

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve salicylaldehyde in carbon tetrachloride.

-

Slowly add a solution of liquid bromine in carbon tetrachloride dropwise to the salicylaldehyde solution with constant stirring. The molar ratio of salicylaldehyde to bromine should be between 1:2 and 1:3.

-

Continue stirring the reaction mixture for 1-2 hours at room temperature.

-

After the reaction is complete, filter the mixture to collect the solid product.

-

Wash the collected white powder with absolute ethanol.

-

Recrystallize the product from absolute ethanol to obtain pure 5-bromosalicylaldehyde crystals.

-

Dry the crystals under vacuum.

General Synthesis of 3,5-Dichlorosalicylaldehyde

Materials:

-

2,4-Dichlorophenol

-

Hexamethylenetetramine (HMTA)

-

Methanesulfonic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Reaction flask with reflux condenser and stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel, ethyl acetate, hexane)

Procedure:

-

In a reaction flask, dissolve 2,4-dichlorophenol and hexamethylenetetramine in methanesulfonic acid.

-

Heat the reaction mixture to 100 °C and stir for 1.5 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford 3,5-dichloro-2-hydroxybenzaldehyde as a yellow oil.

Quantitative Data

The following tables summarize key quantitative data for some common halogenated salicylaldehydes.

Table 1: Physical Properties of Halogenated Salicylaldehydes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 5-Bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | 104-106 | White to light yellow powder | 1761-61-1 |

| 3,5-Dichlorosalicylaldehyde | C₇H₄Cl₂O₂ | 191.01 | 95-97 | Light yellow crystalline powder | 90-60-8 |

| 5-Iodosalicylaldehyde | C₇H₅IO₂ | 248.02 | 109-110 | Pale yellow to brown solid | 1761-62-2 |

| 5-Fluorosalicylaldehyde | C₇H₅FO₂ | 140.11 | 82-85 | White to off-white powder | 347-54-6 |

| 3-Fluorosalicylaldehyde | C₇H₅FO₂ | 140.11 | 68-70 | White to off-white powder | 394-50-3 |

| 5-Bromo-3-fluorosalicylaldehyde | C₇H₄BrFO₂ | 219.01 | 112-116 | Not specified | 251300-28-4 |

Table 2: Spectroscopic Data of Halogenated Salicylaldehydes

| Compound | ¹H NMR (δ ppm, Solvent) | IR (cm⁻¹) |

| 3,5-Dichlorosalicylaldehyde | 11.39 (s, 1H, OH), 7.64 (s, 1H, ArH), 7.52 (s, 1H, ArH) (CDCl₃) | Not specified |

| 5-Bromosalicylaldehyde | Not specified | Not specified |

| 5-Iodosalicylaldehyde | Not specified | Not specified |

| 5-Fluorosalicylaldehyde | Not specified | Not specified |

Note: Detailed spectroscopic data is often found within specific research articles and may vary slightly based on the solvent and instrument used.

Biological Activities and Signaling Pathways

Halogenated salicylaldehydes and their derivatives, particularly Schiff bases, have demonstrated a range of biological activities, with anticancer and antimicrobial effects being the most prominent. The introduction of halogens can enhance the lipophilicity of the molecules, facilitating their passage through cell membranes and interaction with intracellular targets.[2]

Anticancer Activity

Several studies have highlighted the potential of halogenated salicylaldehydes and their metal complexes as anticancer agents. Their mechanisms of action are often multifactorial and can involve the following signaling pathways:

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some halogenated salicylaldehyde derivatives have been shown to induce apoptosis in cancer cells.[11] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[12][13][14][15]

-

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell proliferation is a hallmark of cancer. Certain halogenated salicylaldehyde compounds can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby preventing cancer cells from dividing.[16][17][18][19][20] This arrest is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

-

Generation of Reactive Oxygen Species (ROS): Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells. While moderate levels of ROS can promote cancer cell proliferation, excessive ROS can lead to oxidative stress and cell death.[21][22][23][24][25] Some halogenated salicylaldehyde derivatives have been shown to increase intracellular ROS levels in cancer cells, pushing them beyond a tolerable threshold and inducing apoptosis.

-

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2) play a central role in this process. While direct inhibition by halogenated salicylaldehydes is not extensively documented, metal complexes of their Schiff base derivatives have shown potential to interfere with the VEGF/VEGFR2 signaling pathway, thereby inhibiting angiogenesis.[2][26][27][28]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in the biological activity of halogenated salicylaldehydes.

Caption: Apoptosis signaling pathways potentially modulated by halogenated salicylaldehyde derivatives.

Caption: Cell cycle arrest pathways potentially induced by halogenated salicylaldehyde derivatives.

Caption: Proposed mechanism of ROS generation induced by halogenated salicylaldehyde derivatives.

Conclusion

Halogenated salicylaldehydes represent a historically significant and synthetically valuable class of compounds. From their origins in the foundational formylation reactions of phenols to their current role as key intermediates in the development of novel therapeutics, their journey highlights the continuous evolution of organic and medicinal chemistry. The ability to fine-tune their physicochemical and biological properties through the strategic placement of different halogen atoms makes them a continuing focus of research. The detailed synthetic protocols and an understanding of their impact on critical cellular signaling pathways, as outlined in this guide, provide a solid foundation for researchers, scientists, and drug development professionals to further explore and exploit the therapeutic potential of these versatile molecules. Future research will likely focus on elucidating more detailed structure-activity relationships, identifying specific molecular targets, and developing novel halogenated salicylaldehyde derivatives with improved efficacy and safety profiles for a range of diseases.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. grokipedia.com [grokipedia.com]

- 6. About: Duff reaction [dbpedia.org]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Duff Reaction [drugfuture.com]

- 10. orgsyn.org [orgsyn.org]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 13. biorbyt.com [biorbyt.com]

- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell cycle checkpoint signaling: cell cycle arrest versus apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 18. The molecular architecture of cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. wjgnet.com [wjgnet.com]

- 24. Reactive Oxygen Species: The Achilles' Heel of Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorbyt.com [biorbyt.com]

- 26. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cusabio.com [cusabio.com]

- 28. assaygenie.com [assaygenie.com]

3,5-Diiodosalicylaldehyde molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for 3,5-Diiodosalicylaldehyde, a compound often utilized in the synthesis of Schiff bases and other complex organic molecules.

Chemical Identity and Properties

This compound is an aromatic aldehyde compound. Its chemical structure consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH), and two iodine atoms. The molecular formula of this compound is C₇H₄I₂O₂.[1][2][3][4] Its molecular weight is approximately 373.91 g/mol .[1][4][5] Other identifiers for this chemical include the CAS Registry Number 2631-77-8.[1][2][3]

The table below summarizes the key quantitative data for this compound.

| Parameter | Value | References |

| Molecular Formula | C₇H₄I₂O₂ | [1][2][3][4] |

| Molecular Weight | 373.91 g/mol | [1][4][5] |

| Alternate Molecular Weight | 373.9144 g/mol | [2][3] |

| CAS Number | 2631-77-8 | [1][2][3] |

| EC Number | 220-117-2 | [1] |

| Melting Point | 109-110 °C | [6] |

Logical Relationship Diagram

The following diagram illustrates the logical connection between the compound's name, its chemical formula, and its molecular weight.

References

- 1. This compound | C7H4I2O2 | CID 75829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound (CAS 2631-77-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound CAS#: 2631-77-8 [m.chemicalbook.com]

Potential Research Areas for Di-iodinated Salicylaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-iodinated salicylaldehydes, particularly 3,5-diiodosalicylaldehyde, are versatile chemical intermediates with significant potential across various scientific disciplines. Their unique structural features, including the reactive aldehyde and hydroxyl groups, coupled with the influence of iodine substituents, make them valuable building blocks for the synthesis of novel compounds with diverse biological and material properties. This technical guide provides an in-depth overview of the synthesis, properties, and promising research avenues for di-iodinated salicylaldehydes, including their applications in medicinal chemistry, materials science, and analytical chemistry. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate further exploration and innovation in this field.

Introduction

Salicylaldehyde (B1680747) and its derivatives have long been recognized for their broad utility in organic synthesis and their diverse biological activities. The introduction of iodine atoms onto the salicylaldehyde scaffold significantly modifies its electronic and steric properties, leading to enhanced or novel functionalities. Di-iodinated salicylaldehydes, with this compound being the most prominent example, serve as key precursors for a wide range of derivatives, including Schiff bases, metal complexes, and fluorescent probes. This guide aims to consolidate the current knowledge on di-iodinated salicylaldehydes and to highlight their potential in emerging research areas.

Synthesis of Di-iodinated Salicylaldehydes

The primary route for the synthesis of di-iodinated salicylaldehydes involves the direct iodination of salicylaldehyde. The reaction conditions can be tuned to control the degree and regioselectivity of iodination.

General Synthesis Workflow

The synthesis of this compound typically involves the electrophilic substitution of salicylaldehyde with an iodinating agent in the presence of an acid catalyst and an oxidizing agent.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound using Iodine and Potassium Iodate (B108269) [1]

This method, adapted from a patent, provides a straightforward route to this compound.

Materials:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

Ethanol (CH₃CH₂OH)

-

Acetic acid (CH₃COOH)

-

Phosphoric acid (H₃PO₄)

-

Iodine (I₂)

-

Potassium iodate (KIO₃)

-

Water (H₂O)

Procedure:

-

In a 125 mL single-neck flask equipped with a magnetic stirrer, dissolve 2 mL of salicylaldehyde in 5 mL of ethanol.

-

To the stirred solution, add 5 mL of acetic acid and 5 mL of phosphoric acid.

-

Add 2.54 g of iodine (I₂) and 2.14 g of potassium iodate (KIO₃) to the mixture.

-

Heat the reaction mixture in a water bath at 50-70 °C with continuous stirring for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, add water to the reaction mixture to precipitate the product.

-

Filter the precipitate using suction filtration.

-

Wash the collected solid with a 1:1 water-ethanol solution.

-

Dry the purified product to obtain this compound as a crystalline solid.

Characterization Data for this compound: [1]

-

Melting Point: 101-103 °C

-

ESI-MS: m/z 373.87 [M-H]⁻

-

IR (KBr, cm⁻¹): 3425 (O-H), 3018 (Ar-H), 1687 (C=O), 560 (Ar-I)

-

¹H NMR (CDCl₃, δ ppm): 11.75 (s, 1H, -OH), 9.72 (s, 1H, -CHO), 8.26 (s, 1H, Ar-H), 7.86 (s, 1H, Ar-H)

Physicochemical Properties and Spectral Data

The introduction of two iodine atoms significantly impacts the physical and chemical properties of the salicylaldehyde molecule.

| Property | Value for this compound | Reference |

| CAS Number | 2631-77-8 | [2][3] |

| Molecular Formula | C₇H₄I₂O₂ | [2][3] |

| Molecular Weight | 373.91 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 109-110 °C (lit.) | [2] |

| Purity | 97% | [3] |

Potential Research Areas

The unique chemical structure of di-iodinated salicylaldehydes opens up a wide array of potential research and application areas.

Medicinal Chemistry

Di-iodinated salicylaldehydes and their derivatives, particularly Schiff bases, have demonstrated significant antimicrobial activity. The lipophilicity conferred by the iodine atoms may facilitate membrane transport, enhancing their efficacy.

| Compound Type | Test Organism | MIC (μg/mL) | Reference |

| This compound Schiff bases | Bacillus subtilis | Varies | [4] |

| This compound Schiff bases | Staphylococcus aureus | Varies | [4] |

| This compound Schiff bases | Enterococcus faecalis | Varies | [4] |

| This compound Schiff bases | Pseudomonas aeruginosa | Varies | [4] |

| This compound Schiff bases | Escherichia coli | Varies | [4] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is determined using the broth microdilution method.

Materials:

-

Test compounds (di-iodinated salicylaldehyde derivatives)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the stock solution with MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The phenolic hydroxyl group in di-iodinated salicylaldehydes suggests potential antioxidant activity. This can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound Type | IC₅₀ (μg/mL) - DPPH Assay | Reference |

| Salicylaldehyde Derivatives | Varies | [5][6] |

| Data for di-iodinated salicylaldehydes specifically is limited and presents a research opportunity. |

Experimental Protocol: DPPH Radical Scavenging Assay [7]

Materials:

-

Test compounds

-

DPPH solution in methanol

-

Methanol

-

UV-Vis spectrophotometer

Procedure:

-

Prepare different concentrations of the test compound in methanol.

-

Mix 1 mL of each concentration with 4 mL of a 0.004% methanolic solution of DPPH.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm against a blank.

-

Calculate the percentage of radical scavenging activity.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

Recent studies have highlighted the potential of salicylaldehyde-based compounds as anticancer agents and enzyme inhibitors. For instance, a salicylaldehyde-based compound, DDO-02267, has been identified as a covalent inhibitor of the m6A RNA demethylase ALKBH5, which is implicated in cancer development.[8][9] This suggests that di-iodinated salicylaldehydes could be explored as scaffolds for designing potent and selective enzyme inhibitors for cancer therapy.

Targeting Signaling Pathways:

Di-iodinated salicylaldehydes and their derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB and STAT3 pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 97 2631-77-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. CN101302172A - this compound Schiff alkali, preparation and use thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m6A-RNA demethylase ALKBH5 inhibitors for the treatment of glioblastoma - Tariq Rana [grantome.com]

An In-Depth Technical Guide to the Safe Handling and Laboratory Use of 3,5-Diiodosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental applications for 3,5-Diiodosalicylaldehyde, a key intermediate in synthetic chemistry. The information herein is intended to ensure the safe and effective use of this compound in a laboratory setting.

Core Safety and Hazard Information

This compound is a combustible solid that is classified as an irritant.[1] Adherence to strict safety protocols is essential to mitigate potential risks. The compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information for this compound:

-

Pictogram:

-

GHS07 (Exclamation Mark)[1]

-

-

Signal Word:

-

Warning[1]

-

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]

-